molecular formula C7H10N2O5 B160018 Methyl 5-amino-3-(2-hydroxyethoxy)-1,2-oxazole-4-carboxylate CAS No. 126865-31-4

Methyl 5-amino-3-(2-hydroxyethoxy)-1,2-oxazole-4-carboxylate

Cat. No. B160018
M. Wt: 202.16 g/mol
InChI Key: DYWQVBBUPAGWQP-UHFFFAOYSA-N
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Description

Methyl 5-amino-3-(2-hydroxyethoxy)-1,2-oxazole-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. The compound is a member of the oxazole family of heterocyclic compounds and is known for its unique chemical structure and properties. In

Scientific Research Applications

Synthesis and Evaluation of Prodrugs

The synthesis and evaluation of esters derived from 3-hydroxy-alpha-methyltyrosine (methyldopa) have been explored, focusing on their potential as progenitors of the amino acid. Studies revealed that these esters undergo hydrolysis to yield significant plasma levels of methyldopa, indicating their viability as prodrugs. The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl and (5-tert-butyl-2-oxo-1,3-dioxol-4-yl)methyl esters, in particular, demonstrated promising results, with the 5-methyl derivative undergoing hydrolysis faster than its 5-tert-butyl analogue. Both esters were found to be orally effective antihypertensive agents in spontaneously hypertensive rats (Saari et al., 1984).

Synthesis of Anti-inflammatory Derivatives

A series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives were synthesized, showcasing potential anti-inflammatory activities. The compounds demonstrated significant inhibition against carrageenan-induced rat paw edema. Notably, some derivatives were found to be as potent or even more potent than reference drugs such as Indomethacin and Celecoxib, without exhibiting ulcerogenic activity (Rabea et al., 2006).

Neuroprotective Drug Development

Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate (MMMHC) has been developed as a potential neuroprotective drug. Radiolabeling studies using C-11 and Positron Emission Tomography (PET) revealed that MMMHC can cross the brain-blood barrier and accumulate in cortical brain areas after intravenous administration. This indicates its potential in targeting brain regions and serving as a neuroprotective agent (Yu et al., 2003).

Potential Antidepressant Agents

A series of 5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones were synthesized and evaluated for potential antidepressant activity. Some members of this series, particularly those substituted with haloaryl groups and methyl groups at specific positions of the triazole nucleus, displayed potent antagonistic effects on induced hypothermia and ptosis in mice, indicating potential as antidepressant agents (Kane et al., 1988).

properties

IUPAC Name

methyl 5-amino-3-(2-hydroxyethoxy)-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O5/c1-12-7(11)4-5(8)14-9-6(4)13-3-2-10/h10H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWQVBBUPAGWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1OCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-3-(2-hydroxyethoxy)-1,2-oxazole-4-carboxylate

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